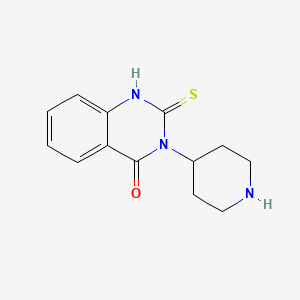

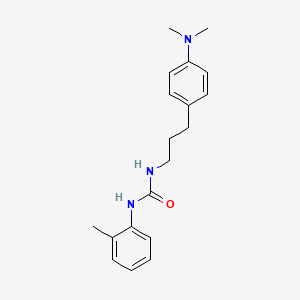

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a phenyl group, a pyridinyl group, a piperidinyl group, and a urea group. These groups are common in many biologically active compounds and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate phenyl, pyridinyl, piperidinyl, and urea precursors. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

This compound has been synthesized and subjected to in vitro antiproliferative screening against the National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . Derivatives of this compound, particularly those with a 4-hydroxymethylpiperidine moiety, have shown broad-spectrum antiproliferative activity, indicating potential as a therapeutic agent in cancer treatment.

Medicinal Chemistry: Scaffold for Drug Development

The urea scaffold of this compound serves as a versatile platform for developing new pharmaceutical agents. By modifying the substituents, researchers can create a variety of derivatives with potential medicinal properties .

Pharmacological Evaluation

Novel derivatives of this compound have been synthesized and evaluated for their pharmacological properties. This includes assessing their therapeutic potential and optimizing their pharmacokinetic and pharmacodynamic profiles .

Structural Studies and Molecular Modeling

The compound’s structure allows for detailed analysis and modeling, which is crucial in understanding its interaction with biological targets. This can lead to insights into the design of more effective drugs .

Kinase Inhibition for Leukemia Treatment

Related compounds have been found to inhibit tyrosine kinases, which are significant in the treatment of chronic myelogenic leukemia. This suggests that derivatives of “1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea” could be explored for similar applications .

Molecular Surface Analysis

The compound’s molecular surface can be analyzed to understand the contributions of various types of intermolecular interactions. This is important in predicting the behavior of the compound in biological systems .

Targeting Protein Kinases

Derivatives of this compound target specific protein kinases, which play a crucial role in signaling pathways within cells. This makes them potential candidates for targeted cancer therapies .

Chemical Kinomics Research

The compound’s derivatives can be used in chemical kinomics research to study the kinome, which is the complete set of protein kinases in a cell or organism. This research can lead to the discovery of new drug targets .

Propriétés

IUPAC Name |

1-phenyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18(21-16-5-2-1-3-6-16)20-13-15-8-11-22(12-9-15)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPRKZJIBNRSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)

![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)